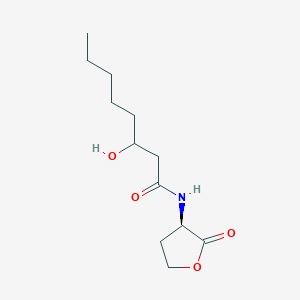
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone: is a small diffusible signaling molecule secreted by various bacteria. It plays a crucial role in quorum sensing, a regulatory system used by bacteria to control gene expression in response to increasing cell density . This compound can have activating or suppressing effects on gene expression and biofilm formation, respectively .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Hydroxyoctanoyl)-DL-homoserine lactone typically involves the reaction of homoserine lactone with 3-hydroxyoctanoic acid. The reaction is usually carried out under mild conditions to prevent the degradation of the lactone ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: The major product is the corresponding ketone or aldehyde.
Reduction: The major products are the reduced forms of the compound, such as alcohols or amines.
Substitution: The major products depend on the nucleophile used in the reaction.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is used as a model compound to study quorum sensing mechanisms in bacteria . It is also used in the synthesis of other biologically active molecules.
Biology: In biological research, this compound is used to study bacterial communication and biofilm formation. It helps in understanding how bacteria coordinate their activities and respond to environmental changes .
Medicine: By disrupting quorum sensing, it is possible to prevent bacterial infections and biofilm-related issues .
Industry: In industrial applications, this compound is used in the development of biosensors and bioreactors. It helps in monitoring and controlling bacterial populations in various processes .
Mecanismo De Acción
N-(3-Hydroxyoctanoyl)-DL-homoserine lactone exerts its effects through quorum sensing. It binds to specific receptor proteins in bacteria, leading to changes in gene expression . This binding activates or represses the transcription of target genes, resulting in various cellular responses such as biofilm formation, virulence factor production, and motility .
Comparación Con Compuestos Similares
- N-(3-Oxodecanoyl)-L-homoserine lactone
- N-(3-Hydroxydecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
Comparison: N-(3-Hydroxyoctanoyl)-DL-homoserine lactone is unique due to its specific hydroxyl group at the third position of the octanoyl chain. This structural feature influences its binding affinity and specificity to receptor proteins, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C12H21NO4 |
|---|---|
Peso molecular |
243.30 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(3R)-2-oxooxolan-3-yl]octanamide |
InChI |
InChI=1S/C12H21NO4/c1-2-3-4-5-9(14)8-11(15)13-10-6-7-17-12(10)16/h9-10,14H,2-8H2,1H3,(H,13,15)/t9?,10-/m1/s1 |
Clave InChI |
XCZVBYOXRSFQBH-QVDQXJPCSA-N |
SMILES isomérico |
CCCCCC(CC(=O)N[C@@H]1CCOC1=O)O |
SMILES canónico |
CCCCCC(CC(=O)NC1CCOC1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-9-(4-methoxyphenyl)-7-(4H-1,2,4-triazol-4-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B14130705.png)

![1,3,5-Tris((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene](/img/structure/B14130720.png)
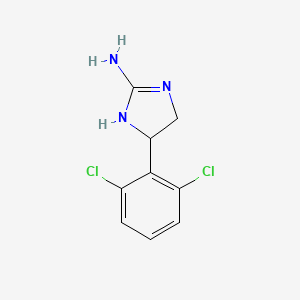
![N-[2-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B14130740.png)
![[(1E,3E,5E)-4-methyl-6-(2,6,6-trimethylcyclohexen-1-yl)hexa-1,3,5-trienyl]boronic acid](/img/structure/B14130753.png)
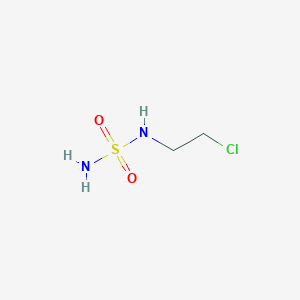
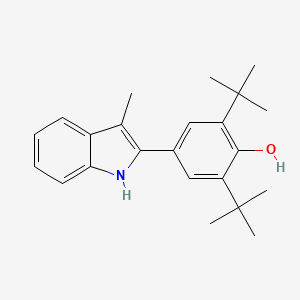
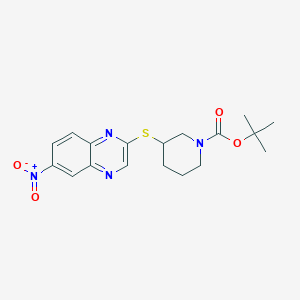



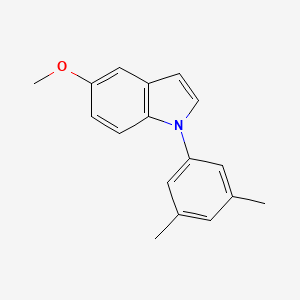
![2-{4-[(Benzenesulfonyl)methyl]-3-nitrophenyl}-1,3-dioxolane](/img/structure/B14130806.png)
